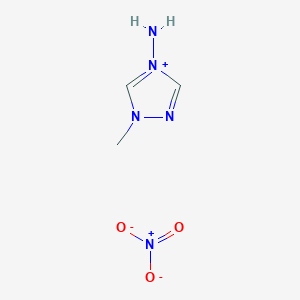
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium-nitrat
Übersicht
Beschreibung
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is an organic compound with significant applications in various fields of science and industry. It is a white crystalline solid that is soluble in water and methanol. This compound is known for its ionic nature and is often used as a catalyst or ligand in organic synthesis .
Wissenschaftliche Forschungsanwendungen
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and ligand in organic synthesis, facilitating various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds
Biochemische Analyse
Biochemical Properties
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in nitrogen metabolism, such as nitrate reductase. The nature of these interactions often involves the binding of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate to the active sites of these enzymes, thereby influencing their activity and function .
Cellular Effects
The effects of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate has been shown to affect the expression of genes involved in oxidative stress response, thereby altering the cellular redox state .
Molecular Mechanism
At the molecular level, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting the cellular redox balance. Additionally, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate can cause toxic or adverse effects, including oxidative damage and impaired cellular function .
Metabolic Pathways
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in nitrogen metabolism, such as nitrate reductase and nitrite reductase. These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate may be actively transported into mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate typically involves the reaction of 4-amino-1-methyl-1,2,4-triazole with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The mixture is usually refluxed for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different nitrogen-containing products.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Wirkmechanismus
The mechanism of action of 4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium iodide: Similar in structure but contains an iodide ion instead of a nitrate ion.
4-Amino-1,2,4-triazole: Lacks the methyl group and nitrate ion, but shares the triazole ring structure
Uniqueness
4-Amino-1-methyl-4H-1,2,4-triazol-1-ium nitrate is unique due to its specific ionic nature and the presence of both amino and methyl groups, which enhance its reactivity and versatility in various applications .
Eigenschaften
IUPAC Name |
1-methyl-1,2,4-triazol-4-ium-4-amine;nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N4.NO3/c1-6-3-7(4)2-5-6;2-1(3)4/h2-3H,4H2,1H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRCMNTQOWYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C=N1)N.[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458656.png)
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B1458657.png)


![1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride](/img/structure/B1458660.png)



